molecular formula C18H17N3O4S B2440904 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396871-66-1

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2440904
CAS No.: 1396871-66-1
M. Wt: 371.41
InChI Key: WHBYYRJQOFQWPI-UHFFFAOYSA-N
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Description

2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophen-2-ylmethyl group and a phenoxyethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is to react thiophene-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the pyrimidine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophen-2-ylmethyl group can be oxidized to form a thiophene oxide.

  • Reduction: : The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed

  • Oxidation: : Thiophene oxide derivatives.

  • Reduction: : Pyrimidinylamine derivatives.

  • Substitution: : Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique chemical properties might make it useful in materials science or as a chemical intermediate.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features Similar compounds might include other pyrimidines or thiophenes with different substituents

List of Similar Compounds

  • 2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • 2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

  • 2,4-Dioxo-N-(2-phenoxyethyl)-3-(benzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Properties

IUPAC Name

2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-16(19-8-9-25-13-5-2-1-3-6-13)15-11-20-18(24)21(17(15)23)12-14-7-4-10-26-14/h1-7,10-11H,8-9,12H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYYRJQOFQWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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